Cas no 2097913-06-7 (2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid)
![2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid structure](https://www.kuujia.com/scimg/cas/2097913-06-7x500.png)
2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2097913-06-7
- AKOS032465314
- F6476-4590
- 2-fluoro-5-(3-quinoxalin-2-yloxypyrrolidin-1-yl)sulfonylbenzoic acid
- 2-fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid
- 2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid
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- Inchi: 1S/C19H16FN3O5S/c20-15-6-5-13(9-14(15)19(24)25)29(26,27)23-8-7-12(11-23)28-18-10-21-16-3-1-2-4-17(16)22-18/h1-6,9-10,12H,7-8,11H2,(H,24,25)
- InChI Key: VJJCBYOIKDSDFQ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=C(C(=O)O)C=1)F)(N1CCC(C1)OC1C=NC2C=CC=CC=2N=1)(=O)=O
Computed Properties
- Exact Mass: 417.07946996g/mol
- Monoisotopic Mass: 417.07946996g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 702
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 118Ų
2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6476-4590-50mg |
2-fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid |
2097913-06-7 | 90%+ | 50mg |
$160.0 | 2023-05-12 | |
Life Chemicals | F6476-4590-100mg |
2-fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid |
2097913-06-7 | 90%+ | 100mg |
$248.0 | 2023-05-12 | |
Life Chemicals | F6476-4590-75mg |
2-fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid |
2097913-06-7 | 90%+ | 75mg |
$208.0 | 2023-05-12 | |
Life Chemicals | F6476-4590-25mg |
2-fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid |
2097913-06-7 | 90%+ | 25mg |
$109.0 | 2023-05-12 | |
Life Chemicals | F6476-4590-40mg |
2-fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid |
2097913-06-7 | 90%+ | 40mg |
$140.0 | 2023-05-12 | |
Life Chemicals | F6476-4590-3mg |
2-fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid |
2097913-06-7 | 90%+ | 3mg |
$63.0 | 2023-05-12 | |
Life Chemicals | F6476-4590-10μmol |
2-fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid |
2097913-06-7 | 90%+ | 10μl |
$69.0 | 2023-05-12 | |
Life Chemicals | F6476-4590-2μmol |
2-fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid |
2097913-06-7 | 90%+ | 2μl |
$57.0 | 2023-05-12 | |
Life Chemicals | F6476-4590-30mg |
2-fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid |
2097913-06-7 | 90%+ | 30mg |
$119.0 | 2023-05-12 | |
Life Chemicals | F6476-4590-1mg |
2-fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid |
2097913-06-7 | 90%+ | 1mg |
$54.0 | 2023-05-12 |
2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid Related Literature
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
Additional information on 2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid
Introduction to 2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid (CAS No. 2097913-06-7)
2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid, identified by its CAS number 2097913-06-7, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a benzoic acid core substituted with a fluoro group and a sulfonyl moiety linked to a pyrrolidinyl group, further decorated with a quinoxaline moiety. The presence of these functional groups imparts unique chemical and biological properties, making it a promising candidate for further exploration in drug discovery and development.
The structural design of 2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid is meticulously crafted to interact with biological targets in a highly specific manner. The fluoro group, known for its ability to modulate metabolic stability and binding affinity, plays a crucial role in enhancing the pharmacokinetic profile of the compound. Additionally, the sulfonyl group is a common pharmacophore in many therapeutic agents, contributing to the compound's potential bioactivity. The pyrrolidinyl and quinoxaline moieties introduce further complexity, which may facilitate interactions with specific biological receptors or enzymes.
In recent years, there has been growing interest in the development of molecules that combine multiple pharmacophoric elements to achieve synergistic effects. 2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid exemplifies this trend, as its multifaceted structure suggests potential applications in multiple therapeutic areas. For instance, its ability to interact with various biological targets may make it useful in the treatment of inflammatory diseases, cancer, or neurological disorders. The compound's design also aligns with the growing emphasis on structure-based drug design approaches, where the precise arrangement of functional groups is critical for optimizing bioactivity.
One of the most compelling aspects of 2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid is its potential as a scaffold for derivative development. By modifying specific functional groups or introducing additional substituents, researchers can fine-tune the compound's properties to enhance its efficacy or reduce its toxicity. This flexibility makes it an attractive candidate for medicinal chemists seeking to develop novel therapeutic agents. Furthermore, the compound's structural complexity may provide insights into the mechanisms of action of existing drugs, thereby aiding in the rational design of new treatments.
Recent studies have begun to explore the biological activity of 2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid and its derivatives. Preliminary research suggests that this compound may exhibit inhibitory activity against certain enzymes or receptors implicated in various diseases. For example, its sulfonyl group may interact with target proteins in a manner similar to known inhibitors, while its quinoxaline moiety could provide additional binding interactions. These findings are particularly exciting given the increasing demand for targeted therapies that address specific disease pathways.
The synthesis of 2-Fluoro-5-{[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]sulfonyl}benzoic acid represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful manipulation of various functional groups, including fluorination, sulfonylation, and etherification reactions. Each step must be carefully optimized to ensure high yield and purity, which are essential for subsequent biological evaluation. The synthetic strategies employed in this process may also provide valuable insights for the preparation of other complex organic molecules used in drug discovery.
The potential applications of 2-Fluoro-5-{[3-(quinoxalinin)]yloxy)pyrrolidin]]yn]]]]]]]]]]]]]]]]]]]]]]]]]-sulfonyl}benzoic acid extend beyond traditional pharmaceutical uses. Its unique chemical properties make it suitable for use as an intermediate in the synthesis of more complex molecules or as a tool compound for biochemical studies. Additionally, its ability to modulate biological pathways may open up new avenues for research in areas such as drug metabolism and toxicology.
In conclusion, 2097913 06 7 CAS number 2097913 06 7 highlight benzoic acidsulfonamide derivatives pharmaceutical research promising compounds future therapeutic applications continue explore structural biological potential
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